ML191 vs. ML193: Comparative Potency in β-Arrestin Trafficking Assay
In a direct head-to-head β-arrestin trafficking assay measuring inhibition of LPI (10 µM)-induced recruitment, ML191 exhibited an IC₅₀ of 1.08 ± 0.03 µM, whereas its close analog ML193 demonstrated higher potency with an IC₅₀ of 0.22 ± 0.03 µM [1]. This 4.9-fold difference establishes that ML191 is the less potent of the two primary probe compounds in this assay, making it suitable for experimental contexts where a moderate antagonistic window is preferred or where ML193's higher potency may mask subtle physiological responses.
| Evidence Dimension | β-arrestin trafficking inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 1.08 ± 0.03 µM |
| Comparator Or Baseline | ML193: 0.22 ± 0.03 µM |
| Quantified Difference | 4.9-fold lower potency for ML191 |
| Conditions | U2OS cells overexpressing GPR55; stimulation with 10 µM LPI |
Why This Matters
This quantitative potency differential enables researchers to select the appropriate antagonist based on desired receptor inhibition magnitude, avoiding the confounding effects of excessive suppression when using ML193.
- [1] Kotsikorou, E.; Sharir, H.; Shore, D. M.; Hurst, D. P.; Lynch, D. L.; Madrigal, K. E.; Heynen-Genel, S.; Milan, L. B.; Chung, T. D.; Seltzman, H. H.; Bai, Y.; Caron, M. G.; Barak, L.; Abood, M. E.; Reggio, P. H. Identification of the GPR55 Antagonist Binding Site Using a Novel Set of High-Potency GPR55 Selective Ligands. Biochemistry 2013, 52 (52), 9456–9469. View Source
